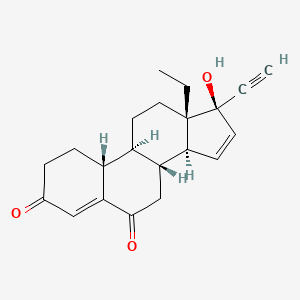

6-Keto-gestodene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2143949-52-2 |

|---|---|

Molecular Formula |

C21H24O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,8,10-11,14-16,18,24H,3,5-7,9,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 |

InChI Key |

IUWIMLUFASUSFH-UYNWWRBASA-N |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1C=C[C@]2(C#C)O |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1C=CC2(C#C)O |

Origin of Product |

United States |

Nomenclature and Structural Context of 6 Keto Gestodene

Identification of 6-Keto-gestodene as Gestodene (B1671452) EP Impurity E

This compound is formally recognized as Gestodene EP Impurity E in the European Pharmacopoeia (EP). allmpus.comsynzeal.comsynthinkchemicals.comtlcstandards.comsimsonpharma.com This designation signifies its status as a known impurity that must be monitored and controlled during the synthesis and formulation of Gestodene to ensure the quality and safety of the final pharmaceutical product. veeprho.com The presence of such impurities can arise from the synthetic pathway or degradation of the active pharmaceutical ingredient. veeprho.com

Chemical Name and Structural Relationship to Gestodene

The systematic chemical name for this compound is (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-7,8,10,11,12,13,14,17-octahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,9H)-dione. allmpus.comsynthinkchemicals.com Another recognized chemical name is 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yne-3,6-dione. synzeal.comsimsonpharma.com

Structurally, this compound is a close derivative of Gestodene. The primary difference lies in the presence of an additional ketone group at the C6 position of the steroid's B-ring. allmpus.comveeprho.com This modification, the oxidation of the C6 position, results in a diketone structure for this compound, whereas Gestodene possesses a single ketone at the C3 position and a double bond between C4 and C5. nih.gov The core steroidal skeleton and the pharmacologically important 17α-ethynyl and 17β-hydroxy groups at the C17 position remain intact. allmpus.comnih.gov

Table 1: Comparison of Gestodene and this compound

| Feature | Gestodene | This compound (Gestodene EP Impurity E) |

| Systematic Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one nih.gov | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-7,8,10,11,12,13,14,17-octahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,9H)-dione allmpus.comsynthinkchemicals.com |

| Molecular Formula | C₂₁H₂₆O₂ nih.gov | C₂₁H₂₄O₃ allmpus.comsimsonpharma.com |

| Molecular Weight | 310.43 g/mol wikipedia.org | 324.41 g/mol allmpus.com |

| Key Structural Difference | Ketone group at C3 | Ketone groups at C3 and C6 allmpus.comveeprho.com |

Isomeric Considerations and Stereochemistry in Impurity Profiling

The stereochemistry of steroidal compounds is a critical aspect of their biological activity and impurity profiling. For this compound, the defined stereochemistry is (8R,9S,10R,13S,14S,17R), which is identical to that of the parent molecule, Gestodene. allmpus.comsynthinkchemicals.comnih.gov Maintaining the specific spatial arrangement of atoms is crucial, as even minor changes can lead to significant differences in pharmacological and toxicological properties.

In the context of impurity profiling, the stereoselective synthesis of steroids is a complex process where various isomers can be formed. researchgate.net The control of stereochemistry during synthesis is paramount to minimize the formation of unwanted diastereomers or enantiomers. The analysis and characterization of impurities like this compound often involve advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify different isomers. veeprho.com The precise stereochemical configuration of this compound has been confirmed through methods including X-ray crystallography of related ketone derivatives. google.com The stereoselectivity of enzymatic reactions is also a factor in modern synthetic routes, often providing superior control over the formation of specific stereoisomers. acs.org

Synthetic Pathways and Derivation of 6 Keto Gestodene

Formation Mechanisms within Gestodene (B1671452) Synthesis

The emergence of 6-Keto-gestodene during the multi-step synthesis of gestodene is a critical aspect of quality control in the pharmaceutical industry. Its formation can be attributed to specific reaction conditions and degradation of the parent compound or its intermediates.

Byproducts from Specific Reaction Conditions

While specific, proprietary details of commercial gestodene synthesis are not publicly disclosed, the formation of this compound as a byproduct can be inferred from the known chemistry of steroid synthesis. The introduction of a ketone group at the C-6 position of the steroid nucleus is a plausible outcome of certain oxidative reactions.

The allylic C-6 position of the Δ⁴-3-keto steroid structure, characteristic of gestodene and its precursors, is susceptible to oxidation. The use of various oxidizing agents or the presence of atmospheric oxygen under certain conditions (e.g., elevated temperature, presence of metal catalysts) can lead to the formation of the 6-keto derivative. For instance, reactions involving chromium-based reagents or other strong oxidants, if not carefully controlled, could potentially lead to the unwanted oxidation at the C-6 position.

Degradation Pathways Leading to this compound

Gestodene, like many complex organic molecules, is susceptible to degradation under various stress conditions. Forced degradation studies, which intentionally subject a drug substance to harsh conditions such as heat, light, humidity, and oxidative stress, are crucial for identifying potential degradation products.

Oxidative stress is a particularly relevant pathway for the formation of this compound. The presence of oxidizing agents, such as peroxides or metal ions, can initiate radical reactions at the allylic C-6 position of the gestodene molecule. This can lead to the formation of a hydroperoxide intermediate, which can then be converted to the more stable 6-keto derivative. Studies on the electrochemical oxidation of gestodene have demonstrated its susceptibility to degradation, although the specific degradation products were not fully characterized in the available literature. nih.gov

The following table summarizes the potential conditions that may lead to the formation of this compound:

| Condition | Potential Mechanism |

| Harsh Oxidation | Use of strong oxidizing agents during synthesis. |

| Atmospheric Oxygen | Presence of air during prolonged reaction times or storage. |

| Elevated Temperature | Can accelerate oxidation reactions. |

| Presence of Metal Ions | Can catalyze oxidation processes. |

| UV/Light Exposure | Can provide the energy for radical formation and subsequent oxidation. |

Targeted Synthesis of this compound for Reference Standard Development

The accurate identification and quantification of impurities in pharmaceutical products are mandated by regulatory bodies. To this end, the availability of pure reference standards of potential impurities is essential. As this compound is a known impurity of gestodene (listed as Gestodene EP Impurity E in the European Pharmacopoeia), its targeted synthesis is necessary for analytical method development and validation.

While detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its synthesis would likely involve the controlled oxidation of gestodene or a suitable precursor. A potential synthetic route could involve the selective allylic oxidation of the C-6 position of gestodene. Reagents known for such transformations in steroid chemistry, such as chromium trioxide or other specific oxidizing agents, could be employed under carefully controlled conditions to favor the formation of the 6-keto derivative over other oxidation products.

Alternatively, the synthesis could start from a precursor already containing the 6-keto functionality, followed by the subsequent steps to complete the gestodene structure. This approach would offer greater control over the final product's purity. Several chemical suppliers offer this compound as a reference standard, indicating that viable synthetic routes have been developed.

Precursor Analysis in the Synthesis of Gestodene and Related Compounds

The impurity profile of a final active pharmaceutical ingredient (API) is often influenced by the purity of the starting materials and intermediates. In the context of gestodene synthesis, the primary precursor is typically derived from 18-methyl-estr-4-en-3,17-dione.

The presence of impurities in this starting material or in subsequent intermediates can lead to the formation of a variety of related substances in the final product. While a direct precursor relationship for the formation of this compound is not explicitly detailed in the public domain, it is plausible that impurities in the early stages of the synthesis could be more susceptible to oxidation at the C-6 position.

For example, the presence of isomers or incompletely reacted intermediates could create alternative reaction pathways that favor the formation of the 6-keto impurity. Therefore, stringent control over the purity of all precursors and intermediates is a critical factor in minimizing the levels of this compound and other impurities in the final gestodene product.

Advanced Analytical Methodologies for Characterization and Quantification of 6 Keto Gestodene

Chromatographic Separation Techniques.synzeal.comclearsynth.cominnovareacademics.insci-hub.se

Chromatographic methods are fundamental in separating 6-Keto-gestodene from its parent compound and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.synzeal.comclearsynth.cominnovareacademics.in

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroids like this compound. innovareacademics.injocpr.com The development of a robust HPLC method is crucial for routine quality control and stability studies. synzeal.cominnovareacademics.in

Method development often involves a reversed-phase approach, utilizing a C18 column. innovareacademics.injocpr.com For instance, a typical method for the simultaneous determination of Gestodene (B1671452) and its related compounds might employ a C18 column (e.g., 250 x 4.6mm, 5µm) with a mobile phase consisting of a mixture of organic solvents and water. jocpr.com One such method uses a mobile phase of acetonitrile (B52724), methanol, and water in a 35:15:50 (v/v/v) ratio, with a flow rate of 2.0 ml/min and UV detection at 210 nm. jocpr.com Another validated method for Gestodene and Ethinyl Estradiol (B170435) uses a Phenomenex Gemini C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (75:25 v/v) at a pH of 3.6, a flow rate of 1.0 ml/min, and UV detection at 237 nm. innovareacademics.inresearchgate.net

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). innovareacademics.in Linearity is established across a specific concentration range, with correlation coefficients typically exceeding 0.999. jocpr.com For example, a validated method for Gestodene showed linearity in the range of 1.88-11.33 µg/mL. jocpr.com Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (%RSD) values expected to be within acceptable limits. jocpr.com Accuracy is determined by recovery studies at different concentration levels. innovareacademics.in

| Parameter | Method 1 for Gestodene jocpr.com | Method 2 for Gestodene innovareacademics.inresearchgate.net |

| Column | C18 (250 x 4.6mm, 5µ) | Phenomenex Gemini C18 (250 mm × 4.6 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Water (35:15:50) | Phosphate buffer:Acetonitrile (75:25 v/v), pH 3.6 |

| Flow Rate | 2.0 ml/min | 1.0 ml/min |

| Detection | 210 nm | 237 nm |

| Retention Time | 10.5 min | 3.475 min |

| Linearity Range | 1.88-11.33 µg/mL | 25-125 µg/ml |

| Correlation Coefficient | r = 0.9994 | Not Specified |

| LOD | Not Specified | 4.24 µg/ml |

| LOQ | Not Specified | 11.85 µg/ml |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Selectivity.innovareacademics.insci-hub.se

For analyses requiring higher sensitivity and selectivity, particularly in complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. unit.nomdpi.com This technique combines the superior separation efficiency of UPLC, which utilizes smaller particle size columns (typically <2 µm), with the highly selective and sensitive detection capabilities of tandem mass spectrometry. unit.no

UPLC-MS/MS provides a significant advantage for the determination of low-level impurities and for pharmacokinetic studies. researchgate.net The method offers high-throughput performance with short cycle times. unit.no For the analysis of steroids, an electrospray ionization (ESI) source operating in positive ion mode with multiple reaction monitoring (MRM) is commonly employed. researchgate.net This allows for the specific detection and quantification of the target analyte even in the presence of co-eluting compounds. researchgate.net A validated LC-MS/MS method for the simultaneous determination of gestodene, etonogestrel (B1671717), and ethinylestradiol in plasma demonstrated excellent linearity over a concentration range of 0.1-20 ng/mL for gestodene, with a limit of quantitation (LOQ) of 100 pg/mL. researchgate.net

Gas Chromatography (GC) Applications in Related Steroid Analysis.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds, including many steroids. nih.govtohoku.ac.jp While less common for large, non-volatile molecules without derivatization, GC-MS plays a significant role in steroid profiling. nih.govvulcanchem.com For steroid analysis, derivatization is often necessary to increase volatility and improve chromatographic behavior. nih.gov

GC offers high-resolution separation of structurally similar steroids. nih.gov GC-MS provides both quantitative data and structural information based on the fragmentation patterns of the analytes. nih.govtohoku.ac.jp This technique is particularly useful in metabolic studies and for identifying unknown steroid metabolites. sci-hub.se Though direct application to this compound is less documented in readily available literature, the principles of GC-MS analysis of other keto-steroids and gestodene-related compounds are well-established. vulcanchem.comresearchgate.net

Spectroscopic Identification and Structural Elucidation.jocpr.com

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.clearsynth.comjocpr.com

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. numberanalytics.comslideshare.net For this compound, MS analysis confirms its molecular formula, C₂₁H₂₄O₄, and a molecular weight of approximately 356.4 g/mol . The fragmentation pattern provides valuable information about the molecule's structure. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). slideshare.net The fragmentation pathways are often characteristic of specific functional groups and structural motifs within the molecule, aiding in its identification. mdpi.commiamioh.edu The analysis of fragmentation patterns of related anabolic androgenic steroids has shown that it is possible to differentiate them based on their structural features. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Characterization.clearsynth.comjocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and conformational characterization of organic molecules like this compound. mdpi.comresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecule's intricate structure. mdpi.com

¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. mdpi.comnih.gov These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure. nih.govresearchgate.net Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is vital for determining the stereochemistry and conformational preferences of the molecule in solution. mdpi.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the elucidation of the functional groups present in a molecule, providing valuable structural information.

Infrared (IR) Spectroscopy:

IR spectroscopy is utilized to identify the various functional groups within the this compound molecule by measuring the absorption of infrared radiation at different frequencies. The presence of specific bonds and functional groups results in characteristic absorption bands in the IR spectrum. For instance, the carbonyl (C=O) group, a key feature of ketones, exhibits a strong absorption band in a specific region of the spectrum. uomustansiriyah.edu.iq In the case of this compound, the introduction of a keto group at the 6-position would be expected to produce a distinct carbonyl absorption peak. theses.fr The structure of gestodene itself has been analyzed using techniques like Fourier Transform Infrared (FTIR) spectroscopy. nih.gov The analysis of related steroid structures, such as the differentiation of isomers, has also been aided by IR spectroscopy. researchgate.net

Key IR Absorption Bands for this compound Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C≡C-H (Alkyne) | ~3300 |

| C=O (Ketone) | 1650-1750 |

| C=C (Alkene) | 1600-1680 |

This table presents expected ranges for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wikipedia.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. wikipedia.org In steroids like this compound, the conjugated systems of double bonds, including the α,β-unsaturated ketone in the A-ring, are significant chromophores. masterorganicchemistry.com The position and intensity of the absorption maxima (λmax) can provide information about the extent of conjugation within the molecule. masterorganicchemistry.com The introduction of the additional keto group at the 6-position in this compound would likely influence the electronic transitions and thus alter the UV-Vis spectrum compared to gestodene. The λmax can be sensitive to the solvent used and the substituents present on the molecule. masterorganicchemistry.com

Method Validation Parameters for Impurity Analysis

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. For impurity analysis of this compound, this involves demonstrating that the method is linear, sensitive, precise, accurate, and robust. These validation parameters are often established in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Linearity and Range Determination

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range.

Research Findings: In the analysis of related steroidal compounds, high-performance liquid chromatography (HPLC) methods have demonstrated excellent linearity over specified concentration ranges. For example, a method for the simultaneous determination of gestodene and other steroids showed excellent linearity with a correlation coefficient (r²) ≥ 0.9996. researchgate.net Another study on the analysis of dexamethasone (B1670325) and its related substances reported linearity in the range of 0.01-0.30 µg/ml. researchgate.net For the analysis of etonogestrel and ethinyl estradiol, the linear range was found to be 3-18 µg/mL and 0.04-0.23 µg/mL, respectively, with correlation coefficients (R²) of 0.9991 and 0.9992. researchgate.net

Typical Linearity Data for Steroid Analysis

| Compound | Concentration Range | Correlation Coefficient (r²) |

| Gestodene | 0.1-20 ng/mL | ≥ 0.9996 researchgate.net |

| Etonogestrel | 0.1-20 ng/mL | ≥ 0.9996 researchgate.net |

| Ethinyl Estradiol | 0.01-2 ng/mL | ≥ 0.9996 researchgate.net |

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Research Findings: For the analysis of steroids, sensitive methods with low LOD and LOQ values are often required. A stability-indicating HPLC method for levonorgestrel (B1675169) and ethinylestradiol reported an LOD of 0.0086 µg/ml for ethinylestradiol. researchgate.net In another study, the LOD for the analysis of bisphenol A and phthalate (B1215562) esters using GC-MS was in the range of 0.01 to 0.06 μg/L. mdpi.com An HPLC method for dexamethasone demonstrated an LOD of 0.008 µg/ml and an LOQ of 0.025 µg/ml. researchgate.net

Examples of LOD and LOQ in Steroid Analysis

| Analyte | LOD | LOQ |

| Dexamethasone | 0.008 µg/ml researchgate.net | 0.025 µg/ml researchgate.net |

| Ethinyl Estradiol | 0.0086 µg/ml researchgate.net | 0.028 µg/ml researchgate.net |

| Donepezil | 0.031 µg/ml | 0.103 µg/ml researchgate.net |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value.

Research Findings: Precision is typically expressed as the relative standard deviation (RSD), while accuracy is expressed as the percentage of recovery. In a study on the simultaneous determination of gestodene, etonogestrel, and ethinylestradiol, the intra- and inter-assay accuracy and precision were below 10.0%. researchgate.net For a dexamethasone analysis method, the intermediate precision was less than 6% (n=9). researchgate.net Another study on the analysis of etonogestrel and ethinyl estradiol reported accuracy values of 100.1% and 100.5%, respectively. researchgate.net

Precision and Accuracy Data for Steroid Analysis

| Parameter | Gestodene, Etonogestrel, Ethinylestradiol researchgate.net | Dexamethasone researchgate.net | Etonogestrel researchgate.net | Ethinyl Estradiol researchgate.net |

| Precision (%RSD) | < 10.0 | < 6.0 | - | - |

| Accuracy (%) | 93.6 - 110.9 | - | 100.1 | 100.5 |

Robustness and Ruggedness Studies

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. chromatographyonline.com

Research Findings: Robustness is tested by intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate. researchgate.net For example, in the validation of an HPLC method for dexamethasone, variations in mobile phase pH, organic/aqueous composition, and column temperature did not significantly impact the results. researchgate.net In a robustness study for an etonogestrel and ethinyl estradiol method, the %RSD for variations in flow rate and mobile phase composition was found to be within acceptable limits. researchgate.net The term "rugged" is also used to describe a process that is not significantly affected by typical changes in process variables. google.com

Robustness Study Parameters and Acceptance Criteria

| Parameter Varied | Typical Variation | Acceptance Criteria (%RSD) |

| Flow Rate | ± 0.1 mL/min | ≤ 2.0 |

| Mobile Phase Composition | ± 2% organic | ≤ 2.0 |

| Column Temperature | ± 5 °C | ≤ 2.0 |

This table provides a general example of parameters and acceptance criteria for robustness studies.

Biotransformation and Potential Metabolic Derivation of Gestodene to 6 Keto Gestodene

Enzymatic Conversion Pathways in Biological Systems

The enzymatic machinery of the body, particularly in the liver, plays a crucial role in the metabolism of gestodene (B1671452). Key enzyme families involved in this process include the Cytochrome P450 system and oxidoreductases.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including gestodene. biomolther.org Specifically, CYP3A4 has been identified as the primary enzyme responsible for the oxidative metabolism of gestodene. nih.govhiv-druginteractions.orgiarc.frnih.goviarc.fr Studies have shown that gestodene is not only a substrate for CYP3A4 but also a potent mechanism-based inhibitor of this enzyme. researchgate.netebmconsult.comnih.gov This means that during its metabolism by CYP3A4, an intermediate is formed that can irreversibly bind to and inactivate the enzyme. ebmconsult.com

The major metabolic pathways involving CYP3A4 are hydroxylations at various positions on the gestodene molecule, including the C1, C6, and C11 positions. biomolther.orgwikipedia.org The formation of a hydroxylated derivative is a major microsomal metabolite of gestodene. nih.gov While the exact position of this hydroxylation can be challenging to determine, the involvement of CYP3A4 is strongly suggested by inhibition studies. For instance, the hydroxylation of gestodene is significantly inhibited by ketoconazole, a known potent inhibitor of CYP3A4. nih.gov

The formation of 6-Keto-gestodene would likely involve an initial hydroxylation at the C6 position, catalyzed by CYP3A4, to form 6-hydroxy-gestodene. This intermediate could then be further oxidized to the corresponding ketone, this compound. This subsequent oxidation step could potentially be mediated by other enzymes, such as oxidoreductases.

Table 1: Investigated Cytochrome P450 Enzymes in Gestodene Metabolism

| Enzyme | Role in Gestodene Metabolism | Key Findings |

|---|---|---|

| CYP3A4 | Primary enzyme for oxidative metabolism. nih.govhiv-druginteractions.orgiarc.frnih.goviarc.fr | Catalyzes hydroxylation at C1, C6, and C11 positions. biomolther.orgwikipedia.org Gestodene acts as a mechanism-based inhibitor of CYP3A4. researchgate.netebmconsult.comnih.gov |

| CYP2C9 | Minor metabolic pathway. hiv-druginteractions.org | Contributes to a lesser extent to gestodene metabolism. hiv-druginteractions.org |

| CYP2C19 | Minor metabolic pathway. hiv-druginteractions.org | Contributes to a lesser extent to gestodene metabolism. hiv-druginteractions.org |

| CYP1A2 | Not significantly involved. | Oral contraceptives containing gestodene can inhibit CYP1A2, but this is not a primary metabolic pathway for gestodene itself. nih.gov |

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). aatbio.comfrontiersin.org In steroid metabolism, they are crucial for the interconversion of hydroxyl and keto groups. nih.govtermedia.pl For instance, the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) is catalyzed by the oxidoreductase 5α-reductase. termedia.pl

Following the initial CYP3A4-mediated hydroxylation of gestodene at the C6 position to form 6-hydroxy-gestodene, an oxidoreductase could catalyze the oxidation of this hydroxyl group to a keto group, resulting in the formation of this compound. While direct evidence for a specific oxidoreductase responsible for this transformation of gestodene is not extensively documented in the provided search results, the general role of these enzymes in steroid metabolism makes this a plausible pathway. aatbio.com The major biotransformation of gestodene, A-ring reduction to dihydrogestodene and tetrahydrogestodene, is also carried out by cytosolic reductases. nih.govnih.gov

In Vitro Models for Studying Biotransformation

To investigate the metabolic fate of gestodene and the potential formation of metabolites like this compound, various in vitro models are employed. These systems allow for controlled experiments to identify the enzymes and pathways involved. researchgate.netresearchgate.netupol.cz

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450s. researchgate.netresearchgate.net They are a valuable tool for studying Phase I metabolic reactions, such as the oxidation of gestodene. nih.govresearchgate.netdntb.gov.ua Studies using human liver microsomes have been instrumental in identifying CYP3A4 as the key enzyme in gestodene hydroxylation. nih.govresearchgate.netnih.gov These preparations allow for the determination of kinetic parameters and the effects of specific inhibitors on metabolite formation. nih.gov

Hepatocytes, the primary cells of the liver, provide a more complete metabolic system as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors. researchgate.netdntb.gov.uacdc.gov They can be used in suspension or as cultured cells to study the full spectrum of gestodene metabolism, including both oxidation and conjugation reactions. dntb.gov.uacdc.gov

Table 2: In Vitro Models for Gestodene Biotransformation Studies

| In Vitro Model | Description | Application in Gestodene Metabolism |

|---|---|---|

| Human Liver Microsomes | Subcellular fractions rich in CYP450 enzymes. researchgate.netresearchgate.net | Investigating CYP3A4-mediated hydroxylation of gestodene and inhibition kinetics. nih.govresearchgate.net |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. researchgate.netdntb.gov.ua | Studying the complete metabolic profile of gestodene, including Phase I and Phase II reactions. dntb.gov.uacdc.gov |

| Cell Culture Systems | Immortalized or primary cell lines used for metabolic profiling. bio-techne.comnih.gov | Assessing the formation of various metabolites and understanding cellular responses to gestodene. researchgate.netresearchgate.net |

Cell culture systems, including both primary and immortalized cell lines, offer another valuable in vitro tool for metabolic profiling. bio-techne.comnih.gov These systems allow for longer-term studies and the investigation of cellular responses to drug metabolism. upol.cz For instance, MCF-7 breast cancer cells have been used to study the metabolism of gestodene and the formation of its A-ring reduced metabolites. researchgate.net Such systems can be used to track the formation of various metabolites over time and to identify the factors that may influence their production. nih.govresearchgate.net By analyzing the metabolites formed in the culture medium and within the cells, researchers can gain insights into the biotransformation pathways of gestodene, including the potential generation of this compound. nih.gov

Theoretical Structural Activity Relationship Sar Implications of the 6 Keto Group

Impact of the 6-Keto Moiety on Steroid Receptor Binding Affinity

The presence and position of a keto group on the steroid skeleton can significantly alter the biological activity of the molecule. mdpi.com In the case of gestodene (B1671452), which possesses a Δ4-3-keto structure, this configuration is a prerequisite for its progestogenic activity. bioscientifica.com

Progesterone (B1679170) Receptor (PR): Gestodene exhibits a high binding affinity for the progesterone receptor. nih.govnih.gov Studies have reported its relative binding affinity to be similar to or even nine times higher than that of progesterone itself in various tissues, including the rabbit uterine progesterone receptor and human endometrial, breast, and liver tissue. iarc.fr This high affinity contributes to its potent progestogenic effects. nih.gov

Androgen Receptor (AR): Gestodene also binds with marked affinity to the androgen receptor. nih.govnih.gov Its affinity for the AR is noted to be relatively high, even twice that of levonorgestrel (B1675169). wikipedia.org However, the ratio of its progestogenic to androgenic effects is higher than that of levonorgestrel. wikipedia.org While some studies classify its effect as androgenic, others have noted weak antiandrogenic activity. nih.govoup.com

Glucocorticoid Receptor (GR): Gestodene demonstrates a relatively high affinity for the glucocorticoid receptor, estimated to be about 27% of that of dexamethasone (B1670325). wikipedia.org It is considered to have weak glucocorticoid activity. nih.govwikipedia.org Some research indicates that progestins like gestodene, which bind to the GR, can induce glucocorticoid-like effects. ahajournals.org

The following table summarizes the relative binding affinities of gestodene and other progestins to various steroid receptors.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |

| Gestodene | High nih.govnih.goviarc.fr | High nih.govnih.govwikipedia.org | Moderate nih.goviarc.frwikipedia.org |

| Levonorgestrel | High nih.gov | High wikipedia.org | High nih.gov |

| 3-Keto-desogestrel | High nih.govnih.gov | High nih.govnih.gov | High nih.gov |

| Progesterone | High nih.gov | Low nih.gov | Low nih.gov |

Conformational Analysis and its Influence on Molecular Interactions

The specific three-dimensional structure of a steroid dictates its fit within the binding pocket of a receptor. Even minor structural modifications can lead to significant changes in biological effects. mdpi.com The interaction of gestodene with serum proteins, such as sex hormone-binding globulin (SHBG), is also a key factor. Gestodene binds with high affinity to SHBG, which can influence its clearance and the concentration of the free, active compound. iarc.frglowm.com

Comparative Analysis with Other Keto-Steroids and Derivatives

When compared to other keto-steroids, gestodene's pharmacological profile is distinct.

Levonorgestrel: Both gestodene and levonorgestrel have high affinity for the progesterone and androgen receptors. nih.gov However, gestodene has a higher ratio of progestogenic to androgenic effects. wikipedia.org

3-Keto-desogestrel (Etonogestrel): Gestodene and 3-keto-desogestrel, the active metabolite of desogestrel, show similarly high affinity for the progesterone, androgen, and glucocorticoid receptors. nih.govnih.gov A key difference lies in their interaction with the mineralocorticoid receptor, where gestodene shows marked affinity, similar to progesterone, while 3-keto-desogestrel has almost no binding. nih.gov

Progesterone: While both gestodene and progesterone have high affinity for the progesterone receptor, progesterone has low affinity for the androgen and glucocorticoid receptors. nih.gov

The presence of a ketone group at different positions on the steroid skeleton leads to a diverse range of biological activities. For instance, the position of the keto group is a defining characteristic of different classes of ketosteroids. mdpi.com The structure-activity relationships of various 6-substituted androstene derivatives have been studied, revealing that modifications at the C-6 position significantly impact their inhibitory activity on enzymes like aromatase. nih.govacs.org These studies highlight the principle that the steric and electronic properties of substituents at the C-6 position are critical for receptor binding and biological function. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 6 Keto Gestodene

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 6-Keto-gestodene, and its biological target, typically a protein receptor.

Research has employed molecular docking simulations to elucidate the binding mode of gestodene (B1671452), a closely related progestogen, to the Protease-Activated Receptor 1 (PAR1). nih.gov In these studies, the three-dimensional structures of the ligand and receptor are used to predict the binding affinity and the specific amino acid residues involved in the interaction. For instance, a study utilized AutoDock Vina to perform docking simulations with the crystal structure of PAR1 (PDB ID: 3VW7). nih.gov The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. A close-up view of the docking results for gestodene with PAR1 showed potential interactions with residues Leu199, Pro368, Tyr371, and Tyr372, suggesting an allosteric binding site. nih.gov

These simulations are instrumental in structure-activity relationship (SAR) studies, helping to explain why certain structural modifications on the steroid scaffold can lead to altered biological activity. unicamp.br By comparing the docking scores and binding modes of a series of related compounds, researchers can build models that correlate molecular structure with receptor binding affinity. scielo.br

Table 1: Example of Molecular Docking Parameters

| Parameter | Value/Description |

| Software | AutoDock Vina |

| Receptor PDB ID | 3VW7 (for PAR1) nih.gov |

| Grid Box Dimensions | 40 x 45 x 40 Å nih.gov |

| Visualization Tool | UCSF Chimera nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and physical properties. Methods like the semi-empirical AM1 and RM1 have been used to calculate various molecular descriptors for progestogens. unicamp.brscielo.br

These calculations can determine properties such as:

Frontier Molecular Orbital Energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is related to the molecule's chemical reactivity and stability.

Electrostatic Potential: This property maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with receptor binding sites.

Studies have shown that these calculated quantum chemical parameters can be correlated with the biological activities of steroids. unicamp.br For example, the electronic properties of the keto and enol forms of related steroid structures can be investigated to understand their relative stabilities and reactivity. rsc.orgnih.govrsc.org

Table 2: Selected Quantum Chemical Descriptors for Progestins

| Descriptor | Description |

| PW2 | A descriptor related to the molecular polarizability. scielo.br |

| Mor15m | A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor. scielo.br |

| GAP-10 | A descriptor related to the HOMO-LUMO energy gap. scielo.br |

In Silico Prediction of Metabolic Fate and Biotransformation Products

Predicting the metabolic fate of a drug candidate is a critical step in the drug discovery process. In silico tools can forecast how a molecule like this compound will be metabolized by the body, primarily by cytochrome P450 (CYP) enzymes. acs.org

Web services and software like MetaSite and SOMP (Site of Metabolism Prediction) utilize algorithms to predict the most likely sites on a molecule where metabolic reactions will occur. way2drug.commoldiscovery.comd-nb.info These predictions are based on factors such as the reactivity of different atomic sites and the accessibility of these sites to the active site of metabolic enzymes. moldiscovery.com The predictions can help in identifying potential metabolites, some of which may be pharmacologically active or have toxic properties. d-nb.info

For progestogens, common metabolic transformations include hydroxylation, oxidation, and reduction. acs.org In silico models can predict the likelihood of these reactions occurring at specific positions on the steroid nucleus. d-nb.info These predictions are valuable for guiding experimental metabolic studies and for designing new compounds with improved metabolic stability. frontiersin.org The accuracy of these prediction methods is continually improving with the development of more sophisticated algorithms and larger training datasets. frontiersin.org

Conformation Studies and Energetic Landscape Exploration

The biological activity of a flexible molecule like this compound is not only determined by its static structure but also by its conformational dynamics. Conformation studies explore the different spatial arrangements of the atoms in a molecule and their relative energies.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. mdpi.commdpi.com These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the molecule and the relative populations of different conformers. researchgate.net By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformations and the energy barriers between them. researchgate.net

For steroids, the conformation of the A-ring and the side chains at positions C17 are particularly important for receptor binding and biological activity. unicamp.br Computational studies can map the energetic landscape of these conformational changes, providing a deeper understanding of how the molecule interacts with its biological target. researchgate.net These studies can also reveal how the binding of a ligand can induce conformational changes in the receptor, a phenomenon known as induced fit.

Role and Significance of 6 Keto Gestodene in Pharmaceutical Research and Development

Quality Control and Regulatory Compliance for Gestodene (B1671452) Products

The quality control of Gestodene drug products is rigorously governed by pharmacopeial standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). veeprho.comnih.gov These frameworks mandate the identification, quantification, and control of any impurity. 6-Keto-gestodene is officially recognized as "Gestodene EP Impurity E" in the European Pharmacopoeia (Ph. Eur.). synzeal.comdrugfuture.comesschemco.com

Pharmaceutical manufacturers must adhere to strict specifications for Gestodene, which are often based on the Ph. Eur. monograph, with additional tests for other impurities and residual solvents. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The release limits for all known and unknown impurities are defined and must be met. geneesmiddeleninformatiebank.nl Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require that any degradation product observed in stability studies be listed in the product's specification. europa.eueuropa.eu The acceptance criteria for each impurity must be set at or below a level that has been qualified through safety studies. europa.eu

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the quality control of Gestodene, capable of separating the active pharmaceutical ingredient (API) from its related substances, including this compound. veeprho.comgeneesmiddeleninformatiebank.nlzgjhsyx.com These HPLC methods are required to be "stability-indicating," meaning they can accurately measure the drug substance in the presence of its degradation products, ensuring that the quality of the product is maintained throughout its shelf life. geneesmiddeleninformatiebank.nlinnovareacademics.in

Research into Impurity Profiling and Stability Studies of Steroid Pharmaceuticals

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical product. nih.gov For steroid pharmaceuticals like Gestodene, impurities can arise from the complex multi-step synthesis process or from degradation of the drug substance under various environmental conditions. veeprho.com this compound is a known oxidation product of Gestodene. veeprho.com

Stability studies are a critical component of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. innovareacademics.innih.gov These studies are essential for determining storage conditions and shelf life. geneesmiddeleninformatiebank.nlnih.gov

For Gestodene, stability studies have shown that under accelerated conditions (e.g., higher temperature and humidity), an upward trend in impurities and a corresponding decrease in the assay of the active substance can be observed. geneesmiddeleninformatiebank.nl Forced degradation studies, where the drug is exposed to harsh conditions like acid, alkali, oxidation, heat, and light, are performed to identify potential degradation products that could form. innovareacademics.inresearchgate.net These studies ensure that the analytical methods can effectively separate and quantify these degradants, including this compound, from the intact drug. zgjhsyx.cominnovareacademics.in Research has been conducted on the degradation of Gestodene using methods like electrochemical oxidation, which follows a pseudo-first-order kinetic behavior. nih.goviwaponline.comresearchgate.net

The table below summarizes findings from a representative stability-indicating HPLC method development study for the simultaneous estimation of Ethinyl Estradiol (B170435) and Gestodene, which demonstrates the successful separation of the active ingredients from their degradation products.

| Stress Condition | Purpose | Outcome |

| Acid Degradation | To test stability in acidic conditions | Degradation products were formed, but successfully separated from the main drug peaks by the HPLC method. innovareacademics.inresearchgate.net |

| Alkali Degradation | To test stability in basic conditions | Degradation products were formed, but successfully separated from the main drug peaks by the HPLC method. innovareacademics.inresearchgate.net |

| Oxidative Degradation | To simulate oxidation, which can form keto-impurities | Degradation products were formed, but successfully separated from the main drug peaks by the HPLC method. innovareacademics.inresearchgate.net |

| Thermal Degradation | To evaluate the effect of heat | Degradation products were formed, but successfully separated from the main drug peaks by the HPLC method. innovareacademics.inresearchgate.net |

| Photolytic Degradation | To assess sensitivity to light | Degradation products were formed, but successfully separated from the main drug peaks by the HPLC method. innovareacademics.inresearchgate.net |

This table is a generalized representation based on typical forced degradation studies described in the literature.

Development of Reference Standards for Analytical Purposes

The accurate identification and quantification of impurities in pharmaceuticals are impossible without pure reference standards. A reference standard is a highly purified and well-characterized compound that is used as a measurement benchmark in analytical tests. synzeal.comaxios-research.com

This compound is synthesized and sold as a pharmaceutical reference standard, often designated as Gestodene EP Impurity E. synzeal.comesschemco.comlgcstandards.com These standards are essential for several key activities in pharmaceutical R&D and quality control:

Method Development and Validation: Reference standards are used to develop and validate analytical methods, such as HPLC, to ensure they are accurate, precise, and specific for quantifying the impurity. synzeal.comsynzeal.com

Quality Control (QC) Applications: In routine QC testing of Gestodene batches, the reference standard for this compound is used to confirm the identity of the impurity peak in a chromatogram and to calculate its exact concentration. synzeal.comaxios-research.com

Stability Studies: During stability testing, the reference standard allows for the precise measurement of any increase in the concentration of this compound over time. axios-research.com

Suppliers of these reference standards provide a Certificate of Analysis (CoA) that includes detailed characterization data, such as purity determined by HPLC, and structural confirmation, ensuring compliance with regulatory guidelines. synzeal.comsynzeal.com The availability of high-quality reference standards for impurities like this compound is a fundamental requirement for pharmaceutical companies to meet the stringent quality and safety standards set by global health authorities. nih.govijpsjournal.com

Q & A

Q. What are the established analytical methods for quantifying 6-Keto-gestodene in biological samples?

To quantify this compound, researchers typically employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity and specificity for steroid derivatives. Key validation parameters include:

- Linearity : Calibration curves across expected concentration ranges (e.g., 1–100 ng/mL) .

- Recovery rates : Assessed via spiked biological matrices (e.g., plasma, tissue homogenates) to confirm extraction efficiency .

- Limit of detection (LOD) : Determined through signal-to-noise ratios (≥3:1) .

Alternative methods like immunoassays may introduce cross-reactivity; thus, chromatographic validation is critical .

Q. What synthesis protocols are documented for this compound, and what are their reported yields and purity levels?

Published protocols for synthesizing this compound involve steroidal backbone modifications via oxidation reactions (e.g., using Jones reagent) or enzymatic catalysis. Key considerations:

- Reaction optimization : Design of Experiments (DOE) can identify critical factors (e.g., temperature, catalyst concentration) to maximize yield (reported 60–75%) .

- Purity assessment : Post-synthesis purification via column chromatography, with purity verified by NMR (≥95% purity) .

Comparative studies recommend enzymatic methods to reduce byproducts, though scalability remains a challenge .

Q. What known pharmacological targets or pathways are associated with this compound based on existing studies?

this compound is structurally related to progestins and may interact with:

- Progesterone receptors (PR) : Competitive binding assays show moderate affinity (IC₅₀ ~10 nM), though conflicting results exist across cell lines .

- Steroidogenic enzymes : Potential inhibition of 17β-hydroxysteroid dehydrogenase in vitro, requiring validation via gene knockout models .

Systematic reviews of preclinical data are advised to map mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

A multi-phase approach is recommended:

- Phase 1 (Tracer studies) : Administer isotopically labeled this compound (e.g., ¹⁴C) to track metabolites in urine/plasma via LC-MS .

- Phase 2 (Enzyme phenotyping) : Use recombinant CYP450 isoforms (e.g., CYP3A4) to identify primary metabolic routes .

- Phase 3 (In silico modeling) : Predict metabolite structures using software like Schrödinger Suite, followed by synthetic validation .

Ethical approval for animal/human studies must align with OECD guidelines .

Q. What strategies are recommended for resolving contradictions in reported binding affinities of this compound across different studies?

Address discrepancies through:

- Meta-analysis : Pool data from independent studies to assess heterogeneity (I² statistic) and identify confounding variables (e.g., assay temperature, receptor isoform) .

- Standardized protocols : Adopt harmonized binding assay conditions (e.g., radioligand concentration, buffer pH) via consensus frameworks like the Cochrane Collaboration .

- Machine learning : Train models on existing affinity data to predict outliers and guide retesting .

Q. How can multi-omics approaches be integrated to study the systemic effects of this compound exposure?

A systems biology workflow is ideal:

- Transcriptomics : RNA-seq of treated cell lines to identify differentially expressed genes (e.g., PR-targeted pathways) .

- Proteomics : SILAC labeling to quantify protein expression changes post-treatment .

- Metabolomics : NMR-based profiling to detect endogenous metabolite shifts (e.g., steroid precursors) .

Data integration tools like Cytoscape can map cross-omic interactions, though batch effect correction is critical .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.